6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine
Description
6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine is a tetrahydropyrimidine derivative featuring a cyclopropyl substituent at the 6-position of the heterocyclic ring. The cyclopropyl group introduces steric strain and lipophilicity, which may enhance binding affinity to biological targets compared to simpler alkyl substituents .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
6-cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C7H13N3/c8-7-9-4-3-6(10-7)5-1-2-5/h5-6H,1-4H2,(H3,8,9,10) |
InChI Key |
WYKWJKNLQWZISD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCN=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dihydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine and its analogs:
Table 1: Comparative Analysis of Structural Analogs
*Calculated molecular weight based on formula.
Key Findings:
Piperidin-3-yl (C₉H₁₈N₄) adds bulk and a basic amine, which may influence solubility and pharmacokinetics .
Ring System Variations: Tetrahydropyrimidine (target compound) vs. pyridine (): Saturation of the pyrimidine ring in the target compound reduces aromaticity, altering electronic properties and hydrogen-bonding capacity.
Salt Forms and Solubility :
- Hydrobromide () and hydrochloride () salts improve aqueous solubility, critical for formulation. The target compound’s salt form is unspecified in the evidence.
6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine is currently unavailable, highlighting supply chain challenges for research .
Research Implications
The structural diversity among these analogs underscores the importance of substituent selection in drug design. For instance:
- Cyclopropyl groups are favored in medicinal chemistry for their metabolic stability and ability to mimic aromatic rings in binding pockets.
- Piperidinyl and dimethyl substituents offer tunable steric and electronic effects, enabling optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Biological Activity
6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine is with a molecular weight of approximately 166.22 g/mol. Its structure features a tetrahydropyrimidine ring with a cyclopropyl substituent at the 6-position, which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine reveals several promising areas:
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, derivatives of tetrahydropyrimidines have shown significant activity against various bacterial strains. In one study, compounds similar to 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against hospital isolates of Staphylococcus epidermidis and other Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. epidermidis T 5501 851/19 | 2 |
| S. aureus | 16 |
| S. epidermidis | 8 |
2. Anticancer Activity
The anticancer potential of this compound has also been explored. It has been noted that related compounds in the tetrahydropyrimidine class demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. For example, certain derivatives showed effective inhibition of leukemic cell lines with selectivity indices indicating lower toxicity towards normal fibroblast cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Jurkat T cells | 15 | >3 |
| MRC-5 fibroblasts | >50 |
The mechanism by which 6-Cyclopropyl-1,4,5,6-tetrahydropyrimidin-2-amine exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular proliferation and survival pathways. Detailed studies are required to elucidate these mechanisms fully.
Case Studies
A notable case study involved synthesizing derivatives of tetrahydropyrimidines that included cyclopropyl groups. These derivatives were tested for their pharmacological properties and demonstrated significant antimicrobial and anticancer activities in vitro. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the cyclopropyl group could enhance biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
